molecular formula C9H8Cl2 B155467 3-(2,4-Dichlorophenyl)-1-propene CAS No. 135439-18-8

3-(2,4-Dichlorophenyl)-1-propene

Cat. No.: B155467
CAS No.: 135439-18-8
M. Wt: 187.06 g/mol
InChI Key: DSHHEFCQKICRDS-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 2,4-dichlorophenyl ring

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-propene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol, with sodium hydroxide as the catalyst . The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dichlorophenyl isocyanate

Uniqueness

3-(2,4-Dichlorophenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,4-dichloro-1-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHHEFCQKICRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597482
Record name 2,4-Dichloro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135439-18-8
Record name 2,4-Dichloro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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